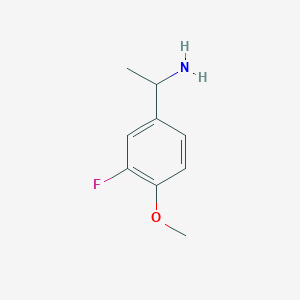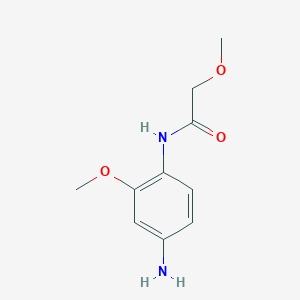
3-Oxaisocarbacyclin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxaisocarbacyclin is a synthetic compound that belongs to the prostacyclin family. It has been widely studied for its potential therapeutic applications, particularly in the field of cardiovascular diseases. 3-Oxaisocarbacyclin is a potent vasodilator and platelet aggregation inhibitor, which makes it an attractive candidate for the treatment of various conditions such as hypertension, thrombosis, and atherosclerosis.
Mécanisme D'action
The mechanism of action of 3-Oxaisocarbacyclin is complex and involves multiple pathways. One of its primary mechanisms of action is the activation of the prostacyclin receptor, which leads to the production of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the relaxation of smooth muscle cells and the inhibition of platelet aggregation. 3-Oxaisocarbacyclin also has anti-inflammatory and anti-oxidant properties, which further contribute to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Oxaisocarbacyclin are diverse and depend on the specific condition being treated. In general, 3-Oxaisocarbacyclin has been shown to have potent vasodilatory and platelet aggregation inhibitory effects. It also has anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of other conditions such as diabetes and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Oxaisocarbacyclin is its potent vasodilatory and platelet aggregation inhibitory effects, which make it an attractive candidate for the treatment of various cardiovascular diseases. However, the synthesis of 3-Oxaisocarbacyclin is a complex process that requires specialized knowledge and expertise. Additionally, the effects of 3-Oxaisocarbacyclin may vary depending on the specific condition being treated, which makes it challenging to develop a one-size-fits-all treatment approach.
Orientations Futures
There are several future directions for the study of 3-Oxaisocarbacyclin. One area of research is the development of novel synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of the potential therapeutic applications of 3-Oxaisocarbacyclin in other conditions such as diabetes and cancer. Additionally, further research is needed to elucidate the specific mechanisms of action of 3-Oxaisocarbacyclin and to identify potential drug targets for its use in the treatment of various conditions.
Méthodes De Synthèse
The synthesis of 3-Oxaisocarbacyclin is a complex process that involves several steps. The first step involves the preparation of the starting material, which is a derivative of prostaglandin E1. This derivative is then subjected to a series of chemical reactions, including cyclization, reduction, and oxidation, to yield the final product. The synthesis of 3-Oxaisocarbacyclin is a challenging process that requires specialized knowledge and expertise.
Applications De Recherche Scientifique
3-Oxaisocarbacyclin has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its efficacy in the treatment of various cardiovascular diseases, including hypertension, thrombosis, and atherosclerosis. 3-Oxaisocarbacyclin has also been shown to have anti-inflammatory and anti-oxidant properties, which make it a promising candidate for the treatment of other conditions such as diabetes and cancer.
Propriétés
Numéro CAS |
106402-09-9 |
|---|---|
Nom du produit |
3-Oxaisocarbacyclin |
Formule moléculaire |
C20H32O5 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-[2-[(3aS,5R,6R,6aS)-5-hydroxy-6-[(E,3S)-3-hydroxyoct-1-enyl]-1,3a,4,5,6,6a-hexahydropentalen-2-yl]ethoxy]acetic acid |
InChI |
InChI=1S/C20H32O5/c1-2-3-4-5-16(21)6-7-17-18-11-14(8-9-25-13-20(23)24)10-15(18)12-19(17)22/h6-7,10,15-19,21-22H,2-5,8-9,11-13H2,1H3,(H,23,24)/b7-6+/t15-,16-,17+,18-,19+/m0/s1 |
Clé InChI |
OXEROCNJZXXLDX-BJNWZJAMSA-N |
SMILES isomérique |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=C2)CCOCC(=O)O)O)O |
SMILES |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC2C1CC(=C2)CCOCC(=O)O)O)O |
Synonymes |
3-oxa-9(O)-methano-delta(6(9alpha))-prostaglandin I1 3-oxa-9(O)-methano-delta(6,9)prostaglandin I(1) 3-oxaisocarbacyclin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




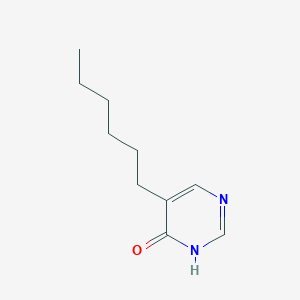
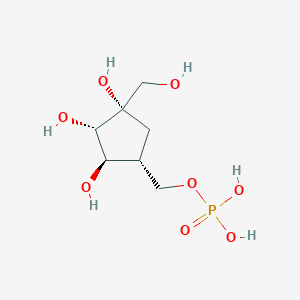

![1H-Cyclopenta[1,2-c:3,4-c]dipyrrole,decahydro-2,5-dimethyl-,trans-(8CI)](/img/structure/B11164.png)



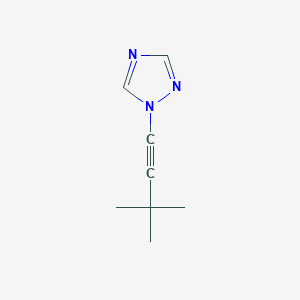

![Disodium 4,4'-[[2,4-dihydroxy-5-(hydroxymethyl)-1,3-phenylene]bis(azo)]bisnaphthalene-1-sulphonate](/img/structure/B11176.png)
